molecular formula C19H27NO3 B1327306 Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate CAS No. 898775-33-2

Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate

Cat. No.: B1327306
CAS No.: 898775-33-2
M. Wt: 317.4 g/mol
InChI Key: DRTCWRPRZXAXCK-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate is an organic compound with the molecular formula C19H27NO3 It is characterized by the presence of an ester group, a ketone group, and a pyrrolidine ring attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate typically involves the reaction of ethyl 6-bromohexanoate with 2-(pyrrolidinomethyl)phenyl magnesium bromide. The reaction is carried out in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ketone group can be reduced to form an alcohol derivative.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ethyl 6-carboxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.

    Reduction: Formation of ethyl 6-hydroxy-6-[2-(pyrrolidinomethyl)phenyl]hexanoate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The compound’s ester and ketone groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The pyrrolidine ring may also interact with receptors or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Ethyl 6-oxo-6-[2-(pyrrolidinomethyl)phenyl]hexanoate can be compared with similar compounds such as:

    Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate: Similar structure but with the pyrrolidinomethyl group attached at a different position on the phenyl ring.

    Ethyl 6-oxo-6-[2-(morpholinomethyl)phenyl]hexanoate: Contains a morpholine ring instead of a pyrrolidine ring.

    Ethyl 6-oxo-6-[2-(piperidinomethyl)phenyl]hexanoate: Contains a piperidine ring instead of a pyrrolidine ring.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their molecular structures.

Properties

IUPAC Name

ethyl 6-oxo-6-[2-(pyrrolidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)12-6-5-11-18(21)17-10-4-3-9-16(17)15-20-13-7-8-14-20/h3-4,9-10H,2,5-8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTCWRPRZXAXCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643682
Record name Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-33-2
Record name Ethyl ε-oxo-2-(1-pyrrolidinylmethyl)benzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{2-[(pyrrolidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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